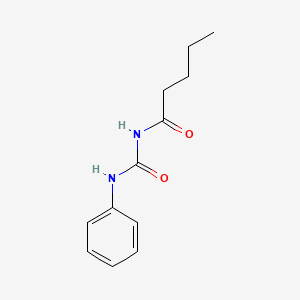

N-(phenylcarbamoyl)pentanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

N-(phenylcarbamoyl)pentanamide |

InChI |

InChI=1S/C12H16N2O2/c1-2-3-9-11(15)14-12(16)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,13,14,15,16) |

InChI Key |

PYNVVJNPBFKWHY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Contextualization Within Amidic and Ureido Functional Groups Research

N-(phenylcarbamoyl)pentanamide, which can also be named N-pentanoyl-N'-phenylurea, contains both an amide linkage and a ureido (N-acylurea) group. The amide bond is one of the most fundamental functional groups in organic and biochemistry, forming the backbone of peptides and proteins. The ureido group, characterized by a carbonyl flanked by two nitrogen atoms, one of which is acylated, is a critical pharmacophore found in numerous bioactive molecules. nsf.govreading.ac.uk

The presence of these two groups within a single, relatively simple molecule suggests a rich chemical character. The amide portion, derived from pentanoic acid, provides a lipophilic alkyl chain. The N-acylurea moiety introduces hydrogen bonding capabilities, with both donor and acceptor sites, which can facilitate molecular recognition and binding to biological targets. reading.ac.uk Research on related structures often focuses on how the interplay between these functional groups influences the molecule's conformation, electronic properties, and ultimately, its reactivity and biological activity.

Significance of N Substituted Amides and Carbamates in Chemical Sciences

N-substituted amides and carbamates are cornerstones of medicinal chemistry, materials science, and agrochemistry. nsf.gov The substitution on the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, stability, and membrane permeability. wikipedia.org

Specifically, the N-acylurea structural motif, as seen in N-(phenylcarbamoyl)pentanamide, is of considerable interest. Compounds bearing this functional group have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antidiabetic, and anticonvulsant properties. nsf.gov For instance, some N-acylureas act as insecticides by inhibiting chitin (B13524) synthesis. organic-chemistry.org In medicinal chemistry, the N-acylurea group is often explored as a peptidomimetic, capable of mimicking the hydrogen bonding patterns of peptide bonds while offering improved metabolic stability. reading.ac.uk

The synthesis of N-acylureas is a field of active research, with various methods developed to construct this functional group. Traditional approaches include the acylation of ureas or the reaction of amides with isocyanates. nsf.govreading.ac.uk More contemporary methods involve palladium-catalyzed carbonylations, which offer a versatile route to a wide range of N-acylurea derivatives. researchgate.netnih.gov

Overview of Academic Research Trajectories for N Phenylcarbamoyl Pentanamide

Classical and Contemporary Synthetic Routes to Pentanamide (B147674) Derivatives

The synthesis of pentanamide and its derivatives serves as the foundational step for accessing more complex structures like this compound. The methodologies employed range from traditional, robust reactions to more refined contemporary strategies that offer greater control and efficiency.

The creation of the amide bond is a cornerstone of organic synthesis. For pentanamide derivatives, several primary strategies are employed:

Acyl Chloride Route: This is a highly reliable and classical method. It begins with the conversion of a carboxylic acid (e.g., pentanoic acid) into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting pentanoyl chloride is then reacted with an appropriate amine. This reaction is typically rapid and high-yielding but generates stoichiometric amounts of acidic byproduct (HCl), which must be neutralized with a base such as pyridine (B92270) or triethylamine.

Carboxylic Acid Coupling: This modern approach avoids the harsh conditions of acyl chloride formation. It involves the direct reaction of a carboxylic acid with an amine in the presence of a coupling agent. These agents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or uronium/guanidinium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to suppress side reactions and enhance reaction rates.

Anhydride Method: Symmetrical or mixed anhydrides of pentanoic acid can serve as effective acylating agents. This method offers a good balance of reactivity and handling, reacting smoothly with amines to form the desired pentanamide derivative.

The defining structural feature of the target compound is the N-phenylcarbamoyl group, which forms an N-acylurea linkage with the pentanamide nitrogen. The most direct and widely used method for introducing this moiety is the reaction of a pre-formed primary amide with an isocyanate.

In the context of this compound, this involves the reaction between pentanamide and phenyl isocyanate . The mechanism proceeds via the nucleophilic attack of the amide nitrogen atom onto the highly electrophilic central carbon of the isocyanate group. This addition reaction is generally efficient and does not produce any byproducts, making it an atom-economical choice for constructing the N-acylurea core. The reaction is typically performed in an aprotic solvent to prevent reaction of the isocyanate with the solvent.

The successful synthesis of N-acylureas from an amide and an isocyanate is highly dependent on the optimization of reaction parameters. Key factors include the choice of solvent, temperature, and the use of catalysts.

Solvent: Aprotic solvents are essential to avoid side reactions with the highly reactive isocyanate. Suitable choices include tetrahydrofuran (B95107) (THF), acetonitrile, dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF). The solvent's polarity can influence reaction rates.

Temperature: The reaction is often exothermic. While many preparations proceed efficiently at room temperature, external cooling may be required for large-scale reactions to prevent thermal runaway and the formation of undesired byproducts.

Catalysis: While the reaction can proceed uncatalyzed, the addition of a non-nucleophilic base can significantly accelerate the process. The base deprotonates the amide, increasing its nucleophilicity. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a particularly effective catalyst for this transformation.

The following table summarizes a hypothetical optimization study for the reaction between pentanamide and phenyl isocyanate, demonstrating the impact of different conditions on product yield.

| Entry | Base (0.1 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | THF | 25 | 24 | 45 |

| 2 | Triethylamine | THF | 25 | 12 | 68 |

| 3 | None | DMF | 25 | 18 | 52 |

| 4 | DBU | DCM | 25 | 4 | 85 |

| 5 | DBU | THF | 25 | 2 | 94 |

Data based on representative optimization studies for N-acylation of amides with isocyanates.

Synthesis of this compound as a Key Intermediate

This compound is often synthesized not as a final product but as a crucial intermediate for more complex molecular targets. Its preparation must be efficient, scalable, and high-yielding.

The most common and logical synthetic pathway to this compound is a two-step sequence starting from readily available commercial precursors.

Step 1: Synthesis of Pentanamide The precursor amide, pentanamide, is prepared from pentanoic acid . A common laboratory-scale method involves converting pentanoic acid to pentanoyl chloride using thionyl chloride. The crude pentanoyl chloride is then carefully added to a concentrated solution of ammonia in an ice bath to yield pentanamide, which can be isolated via filtration or extraction.

Step 2: Synthesis of this compound The isolated pentanamide is dissolved in an appropriate aprotic solvent, such as THF. A catalytic amount of a base like DBU is added, followed by the dropwise addition of one equivalent of phenyl isocyanate . The reaction mixture is stirred at room temperature until completion, which is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The final product, this compound, is then isolated through standard workup and purification procedures, such as precipitation or recrystallization.

This pathway is robust and relies on well-understood reactions, making it suitable for producing the intermediate in significant quantities.

While traditional batch synthesis is effective, continuous flow chemistry offers significant advantages for the synthesis of this compound and its analogues, particularly concerning safety, consistency, and scalability. The use of highly reactive and hazardous precursors like isocyanates is significantly safer in a flow reactor due to the small internal volume.

A typical flow setup involves two inlet streams:

Stream A: A solution of pentanamide (or a related amide analogue) and a catalyst (e.g., DBU) in a solvent like THF.

Stream B: A solution of phenyl isocyanate (or a substituted isocyanate) in the same solvent.

The streams are pumped at precise rates into a T-mixer, where they combine to initiate the reaction. The mixture then travels through a temperature-controlled reactor coil, where the residence time is precisely controlled to ensure complete conversion. The product stream exits the reactor continuously and can be directed to an inline purification or workup module.

The table below contrasts the key parameters of batch versus continuous flow synthesis for this type of reaction.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 2 - 24 hours | 2 - 20 minutes (residence time) |

| Temperature Control | Moderate; potential for hot spots | Excellent; superior heat transfer |

| Scalability | Difficult; requires larger glassware | Simple; run for longer time ("scaling out") |

| Safety (Isocyanate Handling) | Higher risk due to large quantities | Significantly improved; small instantaneous volume |

| Yield & Purity | Variable; subject to mixing efficiency | Often higher and more consistent |

Comparative data highlights the established advantages of flow chemistry for rapid and exothermic reactions.

This approach not only enhances the safety and efficiency of synthesizing this compound but also facilitates the rapid generation of a library of analogues by simply varying the starting amide and isocyanate in the feed streams.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of this compound are driven by the need to explore structure-activity relationships (SAR) for various biological targets. nih.gov Synthetic efforts focus on modifying three key structural components: the pentanamide chain, the phenyl ring, and the urea (B33335) linker. These modifications allow for the fine-tuning of the molecule's physicochemical properties.

Modifications to the pentanamide chain are crucial for altering the lipophilicity, conformation, and metabolic stability of the parent compound. Synthetic strategies have been developed to introduce various functional groups and structural constraints along the five-carbon chain.

One common modification involves the introduction of substituents on the alkyl chain. For example, the synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide, a key intermediate in the production of Atorvastatin, demonstrates the incorporation of both methyl and oxo groups onto the pentanamide backbone. researchgate.netbiomolther.org Another approach involves the transformation of terminal groups. The synthesis of 5-hydroxypentanamide (B1267432) derivatives, which can then be converted to 5-chloropentanoylamino compounds, provides a handle for further functionalization of the chain's terminus. uzh.ch

The pentanamide structure can also be integrated into cyclic systems. An example is the synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pentanamide, where the pentanamide moiety is appended to a pyrrolidinone ring, a modification that significantly alters the molecule's rigidity and polarity.

Table 1: Examples of Structural Modifications of the Pentanamide Chain

| Modification Type | Example Compound Name | Key Structural Feature |

| Alkyl Substitution | 4-methyl-3-(4-methylphenyl)-N-[(phenylcarbamoyl)methyl]pentanamide molport.com | Introduction of a methyl group on the pentanamide backbone. |

| Carbonyl Insertion | 4-methyl-3-oxo-N-phenyl-pentanamide researchgate.net | Presence of a ketone (oxo) group at the C-3 position. |

| Terminal Functionalization | 5-Chloro-N-(3-hydroxyphenyl)pentanamide | Chloro-functionalization at the C-5 position. |

| Cyclic Integration | N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]pentanamide | Pentanamide group attached to a heterocyclic pyrrolidinone core. |

The electronic nature of substituents on the phenyl ring significantly influences the synthetic routes to this compound analogues. The reactivity of the aromatic ring and the adjacent urea moiety can be modulated by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). google.com

In methods involving the reaction of an aryl carbodiimide (B86325) with a carboxylic acid, the presence of both EWGs and EDGs on the aromatic carboxylic acid has been shown to generate the corresponding N-acylureas with high selectivity. google.com For instance, the synthesis of N-acyl ureas via palladium-catalyzed carbonylation tolerates a wide range of substituted aryl halides, demonstrating the robustness of this method across different electronic environments. researchgate.net

Studies on the synthesis of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates by reacting substituted benzylamines with phenyl chlorocarbonates provide specific examples. The reactions proceeded efficiently for derivatives bearing substituents like bromo (EWG) and nitro (strong EWG). nih.gov Similarly, research into N-acyl urea-based inhibitors has successfully incorporated a variety of substituents, including halogens and ethers, onto the phenyl ring, indicating broad synthetic tolerance. nih.gov The choice of substituent can, however, impact reaction yields and purity. For example, in the synthesis of certain piperazine-based conjugates, yields varied based on the substitution pattern on the phenyl ring. mdpi.com

Table 2: Phenyl Ring Substituent Effects on the Synthesis of Analogues

| Substituent Type | Example Substituent | Example Compound | Synthetic Method | Observed Effect |

| Electron-Withdrawing (Halogen) | 4-Chloro | 4-Chlorophenyl N-(5-bromo-2-hydroxybenzyl)carbamate nih.gov | Phenoxycarbonylation | Good yield (79%) achieved. nih.gov |

| Electron-Withdrawing (Nitro) | 5-Nitro | 4-Chlorophenyl N-(5-nitro-2-hydroxybenzyl)carbamate nih.gov | Phenoxycarbonylation | High yield (88%) achieved. nih.gov |

| Electron-Donating (Alkoxy) | 4-Methoxy | N-acyl urea analogue nih.gov | N-acyl urea formation | Modestly deactivating effect observed in activity studies, but synthetically accessible. nih.gov |

| Nonpolar (Halogen) | 4-Fluoro | N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide | Multi-step coupling | Synthetically incorporated, highlighting versatility. |

Replacing the central urea moiety with bioisosteric linkers containing different heteroatoms is a key strategy for developing analogues with novel properties. This can alter hydrogen bonding capabilities, conformational preferences, and metabolic stability.

A notable example involves replacing the urea with a hydrazinylcarbonyl linker. The synthesis of N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide is achieved through a multi-step process, beginning with the formation of a hydrazide intermediate which is then coupled to the phenylpentanamide core. This modification introduces an additional N-H donor and acceptor site.

Sulfur can also be incorporated into the linker. The synthesis of N-{4-[(1-{[4-(propan-2-yl)phenyl]carbamoyl}ethyl)sulfanyl]phenyl}pentanamide demonstrates the introduction of a thioether (sulfanyl) linkage. molport.com This substitution significantly changes the geometry and electronic character of the linker compared to the original urea group. Furthermore, the synthesis of related compounds containing acylthiourea linkers, where a sulfur atom replaces the oxygen of the urea, has been explored in the development of new insecticides, showcasing another route for heteroatom incorporation. These approaches often require bespoke synthetic routes tailored to the specific heteroatom being introduced.

Table 3: Introduction of Heteroatom Linkers in Analogues

| Heteroatom Linker | Example Compound Name | Key Structural Feature |

| Hydrazine Linker | N-[4-({2-[(4-fluorophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]pentanamide | Contains a -CO-NH-NH-CO- linker. |

| Thioether Linker | N-{4-[(1-{[4-(propan-2-yl)phenyl]carbamoyl}ethyl)sulfanyl]phenyl}pentanamide molport.com | Contains a sulfur atom (thioether) adjacent to the phenyl ring. |

| Acylthiourea Linker | Anthranilic diamides containing acylthiourea | Contains a -NH-CS-NH-CO- (acylthiourea) moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the various protons in the molecule. The amide protons (N-H) typically appear as a broad singlet in the downfield region of the spectrum. For instance, in a related structure, N-(phenylcarbamoyl)acetamide, the amide protons show chemical shifts at approximately 10.51 ppm in DMSO-d₆ and 10.37 ppm in CDCl₃. researchgate.net The protons of the phenyl group generally resonate in the aromatic region, typically between 7.0 and 7.6 ppm, exhibiting complex splitting patterns due to spin-spin coupling between adjacent protons. The chemical shifts and coupling constants of these aromatic protons provide information about the substitution pattern on the phenyl ring.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their local electronic environment. The carbonyl carbons of the amide groups are characteristically found far downfield, typically in the range of 165–190 ppm. oregonstate.edu The carbons of the phenyl ring usually appear in the region of 125–150 ppm. libretexts.org The aliphatic carbons of the pentanamide chain will have chemical shifts in the upfield region of the spectrum. For example, in similar structures, the methylene (B1212753) carbons of a pentyl group show distinct signals, with the carbon adjacent to the carbonyl group appearing further downfield than the others.

Here is an interactive data table with typical ¹³C NMR chemical shifts:

| Carbon Environment | Chemical Shift (ppm) |

| C=O (Amide) | 165-190 |

| C (Aromatic) | 125-150 |

| CH₂ (Aliphatic) | 10-60 |

| CH₃ (Aliphatic) | 10-25 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. arizona.edu Common fragmentation pathways for amides include cleavage of the bond adjacent to the carbonyl group (α-cleavage). libretexts.org For this compound, this could result in the formation of fragments corresponding to the pentanoyl group and the phenylcarbamoyl group. The analysis of these fragment ions helps to confirm the presence of these structural motifs within the molecule. raco.cat

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the amide groups are typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the two amide carbonyl groups will appear as strong absorptions in the range of 1630-1680 cm⁻¹. The presence of the aromatic phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Here is an interactive data table with typical IR absorption frequencies:

| Functional Group | Vibration | Frequency (cm⁻¹) |

| Amide (N-H) | Stretch | 3200-3400 |

| Amide (C=O) | Stretch | 1630-1680 |

| Aromatic (C-H) | Stretch | >3000 |

| Aromatic (C=C) | Stretch | 1450-1600 |

| Aliphatic (C-H) | Stretch | 2850-2960 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of this compound, it is possible to obtain a detailed map of the electron density and thus the precise positions of all atoms in the molecule. uzh.ch This information reveals bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice. doi.org

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations of N-(phenylcarbamoyl)pentanamide

Quantum chemical calculations are a cornerstone of computational chemistry, employed to verify spectral data and predict molecular parameters. nih.govnih.govscielo.org.counige.ch For N-acylureas, the class of compounds to which this compound belongs, these calculations elucidate their fundamental electronic characteristics and reactivity patterns. researchgate.netrsc.org

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It allows for the calculation of material properties based on the spatially dependent electron density. This approach is widely used to understand the electronic properties of molecules and predict their behavior. frontiersin.org

In studies of N-acylurea derivatives, which are structurally analogous to this compound, DFT calculations are employed to determine optimized geometries and electronic properties. For instance, DFT calculations at the PBE0-D3BJ/def2-TZVP level of theory have been used to analyze the electronic structure of various N-acylureas. acs.orgnih.gov These studies provide foundational information on how electrons are distributed across the molecule, which is crucial for understanding its stability and interaction with other molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. unesp.br The HOMO energy indicates the ability of a molecule to donate an electron, while the LUMO energy reflects its ability to accept an electron. orientjchem.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.comwuxiapptec.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. orientjchem.orgmuni.cz

For the related compound phenylurea, DFT calculations determined the HOMO and LUMO energies to be -8.393 eV and -4.542 eV, respectively. orientjchem.org In a more extensive study on a series of N-acylurea derivatives, the HOMO-LUMO energy gaps were found to range from 4.57 eV to 5.31 eV. acs.orgnih.gov The compound with the smallest gap (4.57 eV) was identified as the most reactive, while the one with the largest gap (5.31 eV) was the most stable. acs.orgnih.gov

| Compound Analogue (N-Acylurea Derivatives) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |

| Phenylurea | -8.393 | -4.542 | 3.851 | orientjchem.org |

| N-Acylurea Analogue 5c | - | - | 5.31 | acs.orgnih.gov |

| N-Acylurea Analogue 5f | - | - | 4.57 | acs.orgnih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other species. MEP maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are effective in identifying sites for electrophilic and nucleophilic attack. nih.govscirp.org

For N-acylurea derivatives, MEP analysis reveals that the most negative potential is concentrated around the oxygen atom of the urea (B33335) group. acs.org This region, being electron-rich, is the most probable site for an electrophilic attack. Conversely, the most positive potential is located on the hydrogen atoms of the phenyl group, indicating these are the likely sites for a nucleophilic attack. acs.orgnih.gov

Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Global reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. irjweb.com Key descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). acs.orgosti.govscielo.org.mx These parameters help in systematically understanding the chemical behavior of a compound. arxiv.orguni-muenchen.deuni-muenchen.deuniovi.es

A computational study on a series of N-acylurea compounds calculated these descriptors to predict their reactivity. acs.orgnih.gov The results, summarized in the table below, offer a quantitative basis for comparing the stability and reactivity of different analogues within this chemical class.

| Compound Analogue (N-Acylurea Derivatives) | I (eV) | A (eV) | η (eV) | μ (eV) | ω (eV) | Reference |

| 3 | 7.63 | 1.15 | 3.24 | -4.39 | 2.97 | acs.org |

| 5a | 7.42 | 0.94 | 3.24 | -4.18 | 2.69 | acs.org |

| 5b | 7.51 | 1.05 | 3.23 | -4.28 | 2.83 | acs.org |

| 5c | 7.85 | 1.13 | 3.36 | -4.49 | 3.00 | acs.org |

| 5d | 7.91 | 1.35 | 3.28 | -4.63 | 3.26 | acs.org |

| 5e | 7.52 | 1.23 | 3.14 | -4.37 | 3.03 | acs.org |

| 5f | 7.21 | 1.25 | 2.98 | -4.23 | 3.00 | acs.org |

| 5g | 7.29 | 1.39 | 2.95 | -4.34 | 3.19 | acs.org |

Molecular Docking Simulations of this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govvolkamerlab.org This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. nih.govjppres.comresearchgate.netcaltech.edu

Ligand-Protein Interaction Prediction and Binding Modes

Docking studies on analogues of this compound have provided significant insights into their potential as therapeutic agents. For example, N-(phenylcarbamoyl)benzamide, a close analogue, was studied for its interaction with checkpoint kinase 1 (CHK1), a target in cancer therapy. researchgate.netitb.ac.id The docking results showed a favorable binding score (rerank score of -72.0603 kcal/mol), suggesting a strong inhibitory potential against the enzyme. researchgate.netitb.ac.id

In another study, a series of acyl urea analogues were docked into the sigma-1 receptor (σ1R), a target for neurodegenerative diseases. nih.gov The simulations predicted that these compounds bind effectively within the receptor's binding site, interacting with key amino acid residues. nih.govresearchgate.net Similarly, docking studies of N-(phenylcarbamoyl)piperidine derivatives against the 15-lipoxygenase (15-LOX) enzyme revealed specific hydrogen bonding interactions with residues like Arg378 and Asn375, explaining their inhibitory activity. nih.gov These studies collectively demonstrate the utility of molecular docking in rationalizing the biological activity of this compound analogues and guiding the design of new, more potent compounds. mdpi.com

| Analogue | Target Protein | Key Interacting Residues | Predicted Outcome | Reference |

| N-(phenylcarbamoyl)benzamide | Checkpoint Kinase 1 (CHK1) | Not specified | Favorable binding score (-72.06 kcal/mol) | researchgate.netitb.ac.id |

| Acyl Urea Analogues | Sigma-1 Receptor (σ1R) | Not specified | Comparable docking to known ligands | nih.govresearchgate.net |

| N-(phenylcarbamoyl)piperidine derivatives | 15-Lipoxygenase (15-LOX) | Arg378, Asn375 | Hydrogen bonding, potent inhibition | nih.gov |

Scoring Functions and Binding Affinity Estimation

Scoring functions are mathematical models used to approximate the binding free energy between a ligand, such as this compound, and a protein. numberanalytics.com This estimation is vital for predicting the strength of their interaction. numberanalytics.com The process typically involves generating various poses of the ligand within the protein's binding site and using a scoring function to rank these poses. mdpi.com

There are three primary types of scoring functions: force-field based, knowledge-based, and empirical. mdpi.com Empirical scoring functions, for instance, are derived from experimental binding affinity data of known protein-ligand complexes. nih.gov These functions consider factors like hydrophobic and polar complementarity, as well as entropic and solvation effects. nih.gov A well-designed scoring function should be accurate, computationally fast, and tolerant of variations in molecular alignment and conformation. nih.gov

The binding affinity of a compound is a measure of the strength of the interaction between the compound and its target. In the context of drug discovery, a higher binding affinity often indicates a more potent compound. The binding affinity is related to the Gibbs free energy of binding, and scoring functions attempt to estimate this value. mdpi.com The accuracy of these predictions has been a subject of ongoing research, with some analyses suggesting that the accuracy has not significantly improved over the last couple of decades. mdpi.com

Induced-Fit Docking Approaches

Induced-fit docking is a computational technique that accounts for the flexibility of both the ligand and the receptor during the binding process. ijpras.com Unlike rigid docking, which assumes a fixed conformation for the receptor, induced-fit docking allows for conformational changes in the protein's side chains and even its backbone upon ligand binding. ijpras.comnih.gov This approach provides a more realistic representation of the binding event and can lead to more accurate predictions of binding modes and affinities. ijpras.com

The process of induced-fit docking typically involves an initial docking of the ligand into a rigid receptor, followed by a refinement step where the receptor's side chains in the binding site are allowed to move and adapt to the ligand. schrodinger.com This method is particularly useful when significant conformational rearrangements of the protein are expected upon ligand binding. nih.gov While computationally more intensive than rigid docking, induced-fit docking can provide crucial insights into the molecular recognition process. ijpras.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. researchgate.net By simulating the movements of atoms and molecules over time, MD can provide detailed information about the conformational changes and stability of a ligand-protein complex. researchgate.netfrontiersin.org This technique is particularly valuable for validating the results of molecular docking studies and for understanding the dynamic nature of ligand-protein interactions. unair.ac.id

In a typical MD simulation, the system, including the protein, ligand, and solvent molecules, is placed in a virtual box, and the forces between all atoms are calculated using a force field. mdpi.com The simulation then proceeds in small time steps, updating the positions and velocities of the atoms based on these forces. mdpi.com The resulting trajectory provides a dynamic picture of the system, allowing for the analysis of conformational changes, ligand movement, and the stability of interactions like hydrogen bonds over the simulation time. volkamerlab.org The root-mean-square deviation (RMSD) of atomic positions is often calculated to assess the stability of the complex during the simulation. volkamerlab.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma These models can then be used to predict the activity of new, unsynthesized compounds. imist.ma Three-dimensional QSAR (3D-QSAR) extends this concept by considering the three-dimensional properties of the molecules, such as their shape and electrostatic fields. leidenuniv.nlmdpi.com

Development of Predictive Models

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. imist.ma Then, a set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound. imist.ma These descriptors can encode various properties, such as steric, electronic, and hydrophobic features. analis.com.my Finally, a mathematical model is built to correlate the descriptors with the biological activity. imist.ma

Various statistical methods can be used to develop QSAR models, including multiple linear regression (MLR) and partial least squares (PLS). analis.com.my The predictive power of the model is assessed using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). scirp.org For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the alignment of the molecules in 3D space is a critical step. mdpi.com These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, which are then used to build the QSAR model. mdpi.com

Identification of Key Structural Features for Activity

A significant advantage of QSAR and 3D-QSAR studies is their ability to identify the key structural features that are important for biological activity. frontiersin.org By analyzing the contribution of different descriptors or fields in the QSAR model, researchers can gain insights into which parts of the molecule are crucial for its interaction with the biological target. frontiersin.org

For example, a 3D-QSAR model might reveal that a bulky substituent at a particular position on the molecule is beneficial for activity, while a negatively charged group at another position is detrimental. This information is invaluable for the rational design of new compounds with improved potency. The contour maps generated in 3D-QSAR studies provide a visual representation of these structure-activity relationships, highlighting regions where modifications to the molecule are likely to increase or decrease its activity. researchgate.net

Mechanistic Studies of Biological Interactions for N Phenylcarbamoyl Pentanamide Motifs

Enzyme Inhibition Kinetics and Mechanisms

The phenylcarbamoyl moiety is a key structural feature in several potent enzyme inhibitors. The study of their inhibition kinetics and mechanisms provides insight into how these compounds interact with their biological targets.

The inhibitory potency of a compound is a quantitative measure of its efficacy in inhibiting a specific enzyme. This is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

One notable example is the compound ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), which contains a phenylcarbamoyl group and has been identified as an inhibitor of biotin (B1667282) carboxylase (BC), an essential enzyme in bacterial fatty acid synthesis. nih.govsemanticscholar.org SABA1 demonstrates antibacterial properties against pathogens like Pseudomonas aeruginosa and Escherichia coli. nih.gov

Another relevant compound, N-phenyl-N-(1-cyclopropylethyl)nicotinamide, which features a related structural motif, has been shown to inhibit the reverse reaction of alcohol dehydrogenase with an inhibition constant (Kᵢ) of 53 μM. researchgate.net It also suppresses soluble mitochondrial aldehyde dehydrogenase activity with a Kᵢ of 108 μM. researchgate.net

Furthermore, compounds incorporating a phenylcarbamoyl-containing morpholine (B109124) ring have been developed as dual inhibitors of histone deacetylases (HDACs) and the mammalian target of rapamycin (B549165) (mTOR). sci-hub.se For instance, compound 12l from this class displays potent, low-nanomolar to sub-nanomolar IC₅₀ values against several class I and class IIb HDAC isoforms, as well as mTOR. sci-hub.se

Inhibitory Potency (IC50) of Compound 12l Against HDACs and mTOR

| Target Enzyme | IC50 (nM) |

|---|---|

| HDAC1 | 0.21 |

| HDAC2 | 1.60 |

| HDAC3 | 4.21 |

| HDAC8 | 35.67 |

| HDAC6 | 2.43 |

| HDAC10 | 1.43 |

| mTOR | 40 |

Data sourced from a study on dual HDAC and mTOR inhibitors. sci-hub.se

Enzyme inhibitors are classified based on how they interact with the enzyme and substrate. longdom.org The primary reversible mechanisms are competitive, non-competitive, uncompetitive, and mixed inhibition. longdom.orgnih.gov

Competitive inhibitors bind to the enzyme's active site, competing directly with the substrate. libretexts.org

Non-competitive inhibitors bind to an allosteric site, affecting the enzyme's catalytic activity without preventing substrate binding. longdom.org

Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex. longdom.orgsci-hub.se

Mixed inhibitors can bind to both the free enzyme and the ES complex. researchgate.net

The inhibition mechanism of SABA1 against biotin carboxylase is considered atypical. nih.govsemanticscholar.org Kinetic studies revealed that SABA1 is a competitive inhibitor with respect to ATP but an uncompetitive inhibitor with respect to ADP. semanticscholar.org This suggests a complex mechanism where the binding of SABA1 is mutually exclusive with ATP but is favored by the presence of ADP, indicating that SABA1 binds to the biotin binding site in the presence of ADP. nih.govsemanticscholar.org This dual mechanistic profile is explained by the competition between ATP and ADP for the same binding site; when ATP is bound, ADP cannot bind, which in turn decreases the affinity for SABA1. semanticscholar.org

In other studies, a polysaccharide designated PSP-5 was found to be a reversible, mixed-type I competitive inhibitor of acetylcholinesterase (AChE). researchgate.net

Target specificity refers to an inhibitor's ability to distinguish between different molecular targets, which is crucial for minimizing off-target effects. yorku.canih.gov A compound's selectivity is often assessed by profiling its activity against a panel of related enzymes or targets. frontiersin.org

The dual HDAC/mTOR inhibitor 12l , which contains a phenylcarbamoyl moiety, was profiled for its selectivity. sci-hub.se It demonstrated high potency against class I (HDAC1, HDAC2, HDAC3) and class IIb (HDAC6, HDAC10) isoforms, with significantly lower activity against class IIa and IV isoforms (IC₅₀ > 1000 nM). sci-hub.se To further assess its specificity, 12l was screened against a panel of 99 kinases at a 1 µM concentration. sci-hub.se The results confirmed its high selectivity for mTOR, with minimal inhibition of other kinases, underscoring the targeted nature of this compound class. sci-hub.se

Selectivity Profile of Compound 12l

| Target Class | Selectivity |

|---|---|

| Class I & IIb HDACs | Potent inhibition (nM to sub-nM IC50) |

| Class IIa & IV HDACs | Weak inhibition (IC50 > 1000 nM) |

| mTOR Kinase | Potent inhibition (IC50 = 40 nM) |

| Other Kinases (98 tested) | Minimal inhibition at 1 µM |

Data highlights the target selectivity of compound 12l. sci-hub.se

Receptor Binding Studies and Affinities

While much of the research on phenylcarbamoyl-containing compounds has focused on enzyme inhibition, understanding their interactions with receptors is also vital. Receptor binding assays are a cornerstone of drug discovery, used to characterize the affinity of a ligand for its receptor. merckmillipore.com

Ligand-receptor interaction profiling aims to map the connections between ligands and their corresponding receptors across different cell types or tissues, which can reveal complex signaling networks. nih.govfrontiersin.org While specific interaction profiling for N-(phenylcarbamoyl)pentanamide is not extensively documented, studies on structurally related compounds provide valuable insights.

For example, a series of tetrahydroquinolone derivatives, including N-(o-tolyl)pentanamide (a structural analog where the phenyl group is substituted with a tolyl group), were evaluated as modulators of the free fatty acid receptor 3 (FFA3). researchgate.net These studies use functional assays, such as measuring calcium mobilization, to determine the potency (EC₅₀) and efficacy of compounds. researchgate.net

Functional Activity of N-(o-tolyl)pentanamide Analogs at FFA3 Receptor

| Compound | EC50 (nM) | Efficacy (% of Propionate) |

|---|---|---|

| N-(o-tolyl)pentanamide derivative 57 | 145 | 100% (Full Agonist) |

| N-(o-tolyl)pentanamide derivative 63 | 162 | 100% (Full Agonist) |

Data for FFA3 receptor agonists structurally related to this compound. researchgate.net

Molecular recognition describes the specific non-covalent interactions between a ligand and a biological macromolecule, such as a receptor or enzyme. researchgate.net These interactions, including hydrogen bonds, π-π stacking, and hydrophobic contacts, govern binding affinity and selectivity. researchgate.net Computational methods like molecular docking are often used to visualize and understand these recognition events. plos.org

For the dual HDAC/mTOR inhibitor 12l , molecular docking studies were performed to elucidate its binding mode. sci-hub.se In the active site of HDAC1, the hydroxamic acid tail of 12l chelates the essential zinc ion, while the linking benzene (B151609) ring forms π-π stacking interactions with Phe150 and His28 residues at the rim of the active site. sci-hub.se When docked into mTOR, the morpholine ring of 12l forms a hydrogen bond with Val804 in the hinge region, and the N-phenylcarbamoyl-containing portion binds to an inner pocket, forming a hydrogen bond with Asp759. sci-hub.se These specific interactions explain the compound's potent inhibitory activity and provide a structural basis for its dual-target profile.

Identification of Molecular Targets through Chemical Probes

The identification of the specific cellular proteins that a bioactive compound interacts with is a critical step in understanding its mechanism of action. This is often achieved by employing chemical probes, which are modified versions of the compound of interest designed to facilitate the isolation and identification of their binding partners.

Design and Synthesis of Affinity-Based Probes

To identify the molecular targets of this compound, an affinity-based probe would first need to be designed and synthesized. This process involves strategically modifying the parent compound to incorporate two key features: a reporter tag and, in some cases, a reactive group, without significantly diminishing its original biological activity.

The core structure of an affinity-based probe consists of three main components:

The Parent Ligand: In this case, the this compound scaffold, which is responsible for binding to the target protein(s).

A Linker/Spacer: A chemical chain that connects the ligand to the reporter tag. The linker's length and composition are optimized to minimize steric hindrance and ensure that the probe can still access the target's binding site.

A Reporter Tag: A functional group that enables the detection and isolation of the probe-protein complex. A commonly used tag is biotin, due to its high-affinity interaction with streptavidin, which can be immobilized on a solid support for affinity purification.

A hypothetical design for a biotinylated affinity probe of this compound is illustrated below. The linker and biotin tag would typically be attached at a position on the molecule that is determined through structure-activity relationship (SAR) studies to be non-essential for its biological activity.

Table 1: Components of a Hypothetical this compound Affinity Probe

| Component | Description | Example Functional Group |

| Ligand | The core this compound structure that binds to the target protein. | N/A |

| Linker | A flexible chain to separate the ligand from the reporter tag, preventing interference with binding. | Polyethylene glycol (PEG) chain |

| Reporter Tag | A molecule that allows for the capture and identification of the probe and its bound protein. | Biotin |

The synthesis would involve a multi-step chemical process to covalently attach the linker and then the biotin moiety to the this compound core.

Proteomic Assays for Target Detection

Once a suitable affinity-based probe for this compound is synthesized, it can be used in proteomic assays to identify its interacting proteins from a complex biological sample, such as a cell lysate.

A typical workflow for an affinity-based proteomic experiment would be as follows:

Incubation: The biotinylated this compound probe is incubated with a cell lysate, allowing the probe to bind to its target protein(s).

Affinity Purification: The lysate is then passed over a solid support (e.g., agarose (B213101) beads) coated with streptavidin. The high affinity between biotin and streptavidin causes the probe, along with its bound proteins, to be captured on the support.

Washing: The support is washed extensively to remove non-specifically bound proteins.

Elution: The specifically bound proteins are eluted (released) from the support.

Protein Identification: The eluted proteins are then identified using techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry-based protein identification.

To ensure the identified proteins are true targets, control experiments are crucial. A common control involves a competition experiment where the cell lysate is pre-incubated with an excess of the original, unmodified this compound before adding the biotinylated probe. If a protein is a genuine target, the unmodified compound will occupy its binding site, preventing the probe from binding, and the protein will not be pulled down.

Medicinal Chemistry Research Applications and Lead Optimization Strategies

N-(phenylcarbamoyl)pentanamide as a Scaffold in Lead Compound Research

The utility of this compound as a scaffold lies in its modular nature. The phenyl ring, the urea (B33335) linkage, and the pentanamide (B147674) chain each offer distinct points for chemical modification, allowing chemists to systematically alter the compound's properties to achieve a desired biological effect. Phenylurea derivatives have been explored as potential antitumor agents, and the phenyl group is known to enhance membrane penetration, a desirable property for drug candidates. nih.govresearchgate.net

A lead compound is a chemical entity showing desired biological activity that serves as the starting point for extensive optimization. solubilityofthings.com The process of discovering such a compound, known as lead identification, often begins with high-throughput screening (HTS) of large compound libraries to find initial "hits". aragen.comrjppd.org

Once a hit like this compound is identified, it must undergo rigorous characterization to qualify as a lead compound. This involves:

Potency Assessment: Determining the concentration at which the compound elicits a specific biological response (e.g., IC50, EC50). For instance, a closely related compound, N-(phenylcarbamoyl)benzamide, was found to have an IC80 of 0.8 mM against HeLa cell lines, demonstrating its cytotoxic potential. researchgate.net

Selectivity Profiling: Assessing the compound's activity against a panel of related and unrelated biological targets to ensure it acts specifically on the desired target, thereby minimizing potential off-target effects.

Physicochemical and ADMET Profiling: Evaluating properties such as solubility, permeability, metabolic stability, and toxicity. rjppd.org Computational tools are often employed for initial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. researchgate.net

These characterization steps are crucial for building a comprehensive profile of the lead compound and guiding subsequent optimization efforts. danaher.com

With a validated lead compound in hand, medicinal chemists employ structural diversification to enhance its properties. nih.gov For the this compound scaffold, this involves creating a library of analogues by modifying its distinct chemical regions. The goal is to improve target affinity, selectivity, and pharmacokinetic parameters.

Key diversification strategies include:

Phenyl Ring Substitution: Adding various substituents (e.g., halogens, alkyl, or methoxy groups) to the phenyl ring can alter the compound's electronic properties, lipophilicity, and steric profile, which can significantly impact binding affinity.

Alkyl Chain Modification: The length and branching of the pentanamide chain can be altered to probe the size and shape of the target's binding pocket. Replacing the linear chain with cyclic structures can also be explored to constrain the molecule's conformation.

Scaffold Hopping: In more advanced strategies, the phenyl ring might be replaced with other aromatic or heterocyclic systems to discover novel intellectual property and potentially improve properties like solubility or metabolic stability. nih.gov

The data gathered from these modifications helps build a structure-activity relationship (SAR), which is a foundational concept in medicinal chemistry that links a molecule's structure to its biological activity. solubilityofthings.com

Table 1: Hypothetical Structural Diversification of this compound

| Modification Site | Example Modification | Rationale for Modification | Potential Impact |

|---|---|---|---|

| Phenyl Ring | Addition of a 4-chloro group | Increase lipophilicity; explore halogen bonding interactions | Enhanced binding affinity; altered metabolic profile |

| Pentanamide Chain | Shorten to propanamide | Probe for steric constraints in the binding pocket | Improved fit and potency; increased solubility |

| Urea Linkage | N-methylation | Remove hydrogen bond donor; increase metabolic stability | Reduced potency if H-bond is critical; improved pharmacokinetics |

Development of Chemical Probes for Biological Systems

Beyond their potential as therapeutic leads, compounds like this compound can be adapted into chemical probes. mskcc.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a cellular or organismal context. nih.govnih.gov High-quality probes are essential tools in chemical biology for validating therapeutic hypotheses. youtube.com

To convert a lead compound into a chemical probe, several modifications may be necessary:

Attachment of a Reporter Tag: A fluorescent dye or a biotin (B1667282) tag can be appended to a non-critical position on the scaffold. This allows for visualization of the target protein within cells via microscopy or for its isolation and identification using biochemical techniques like affinity purification.

Introduction of a Photo-affinity Label: A group that becomes reactive upon exposure to UV light can be incorporated. This allows the probe to form a permanent, covalent bond with its target, which is invaluable for definitively identifying the binding protein.

Inclusion of a Reactive Group: For certain applications, a mildly electrophilic "warhead" can be added to the probe to enable covalent modification of a specific amino acid residue (like cysteine or serine) in the target's binding site. youtube.com

The development of such probes from the this compound scaffold would enable a deeper investigation of its biological targets and their roles in disease pathways.

Biotinylated Chemical Probes for Molecular Target Detection

A key strategy in modern drug discovery is the identification of the specific molecular targets with which a bioactive compound interacts. Biotinylated chemical probes are invaluable tools for this purpose, leveraging the exceptionally strong and specific non-covalent interaction between biotin and avidin (or streptavidin). google.com A biotin-tagged version of this compound can be synthesized to serve as an affinity-based chemical probe to identify its macromolecular biological targets. nih.gov

The synthesis of such a probe would typically involve chemically modifying the this compound structure to incorporate biotin via a linker arm. This can be achieved by functionalizing the pentanamide alkyl chain. For instance, a terminal carboxylic acid could be introduced to the chain, which is then coupled to an amine-functionalized biotin linker using standard peptide coupling chemistry. The linker is crucial for ensuring that the biotin moiety is accessible for binding to streptavidin without sterically hindering the interaction of the parent compound with its target protein.

Once synthesized, this biotinylated probe can be incubated with cell lysates. If this compound binds to a specific protein target, the probe-protein complex can be isolated from the complex mixture using streptavidin-coated beads. After washing away non-specific binders, the target protein can be eluted and identified using techniques like mass spectrometry. This chemical proteomics approach provides direct evidence of the compound's molecular target, thereby elucidating its mechanism of action. nih.gov

Role in the Design of Novel Bioactive Agents

The this compound structure serves as a valuable starting point, or "lead compound," for the design of novel bioactive agents. The phenylurea group is known to contribute to membrane penetration, which can enhance pharmacological activity. researchgate.net Research on the closely related analog, N-(phenylcarbamoyl)benzamide, has demonstrated its potential as a cytotoxic agent against HeLa cancer cells, highlighting the therapeutic promise of this chemical class. researchgate.net The acylurea functionality is increasingly utilized in drug design to confer specific pharmacological actions and optimize physicochemical properties. researchgate.net

Exploration of Structure-Activity Relationships (SAR)

Following the identification of a bioactive lead compound like this compound, the next step is lead optimization through the systematic exploration of its structure-activity relationships (SAR). This process involves synthesizing and testing a series of analogs to determine how specific structural modifications affect biological activity. For the this compound scaffold, SAR exploration would focus on three primary regions: the terminal phenyl ring, the pentanamide aliphatic chain, and the central urea linkage. nih.gov

Phenyl Ring Modifications : Substituents can be introduced at the ortho, meta, and para positions of the phenyl ring. These modifications probe the electronic and steric requirements of the binding pocket. For example, introducing electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the electronic nature of the ring and its interactions.

Alkyl Chain Modifications : The length, branching, and rigidity of the five-carbon pentanamide chain can be altered. Changing the chain length affects the compound's lipophilicity, which can influence cell permeability and binding affinity. Introducing cyclic structures or double bonds can constrain the molecule's conformation, potentially leading to higher binding affinity if the constrained shape is optimal for the target.

Urea Linkage Modifications : The core urea moiety is a key hydrogen-bonding element. Replacing one of the N-H groups or substituting the oxygen with sulfur to create a thiourea can alter the hydrogen bond donor/acceptor pattern and impact binding affinity and metabolic stability.

The findings from such a study can be compiled to build a comprehensive SAR model, guiding the design of more potent and selective analogs.

Table 1: Illustrative Structure-Activity Relationship Study for this compound Analogs (Note: Data is hypothetical and for illustrative purposes only)

| Compound | Modification | Rationale | Hypothetical IC₅₀ (µM) |

|---|---|---|---|

| Parent | This compound | Lead Compound | 10.5 |

| Analog 1 | 4-Chloro substitution on phenyl ring | Explore electronic effects (EWG) | 5.2 |

| Analog 2 | 4-Methoxy substitution on phenyl ring | Explore electronic effects (EDG) | 15.8 |

| Analog 3 | Change pentanamide to propanamide (shorter chain) | Vary lipophilicity and chain length | 25.1 |

| Analog 4 | Change pentanamide to cyclohexanecarboxamide | Introduce rigidity | 8.7 |

| Analog 5 | Replace urea with thiourea | Alter H-bonding and electronics | 12.3 |

Rational Drug Design Principles

Rational drug design utilizes computational methods to predict how a molecule will interact with a biological target, thereby guiding the synthesis of compounds with improved properties. vistas.ac.inresearchgate.net This in silico approach significantly accelerates the drug discovery process. For this compound, key rational design principles would include molecular docking and ADMET prediction.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For instance, based on studies of the analog N-(phenylcarbamoyl)benzamide, a potential target could be an enzyme like Checkpoint Kinase 1 (CHK1). researchgate.net Docking simulations of this compound into the CHK1 active site would reveal key interactions, such as hydrogen bonds between the urea moiety and amino acid residues (e.g., Ser167) or π-interactions with aromatic residues (e.g., Tyr126). nih.gov These insights allow medicinal chemists to design modifications that enhance these favorable interactions, leading to increased potency.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.net Early prediction of these drug-like properties is crucial for avoiding costly failures in later stages of development. For example, tools like pkCSM can be used to calculate properties such as lipophilicity (logP), aqueous solubility, and compliance with Lipinski's Rule of Five. researchgate.net This allows for the prioritization of analogs that not only have high potency but also possess favorable pharmacokinetic profiles.

Table 2: Hypothetical In Silico Properties of this compound Analogs (Note: Data is hypothetical and for illustrative purposes only)

| Compound | Predicted Binding Energy (kcal/mol) | logP | Lipinski's Rule of 5 Violations | Predicted Metabolism |

|---|---|---|---|---|

| Parent | -8.5 | 2.8 | 0 | Low |

| Analog 1 (4-Chloro) | -9.2 | 3.5 | 0 | Low |

| Analog 3 (Propanamide) | -7.9 | 2.1 | 0 | Low |

| Analog 4 (Cyclohexane) | -8.9 | 3.2 | 0 | Moderate |

Emerging Research Directions and Future Perspectives in N Phenylcarbamoyl Pentanamide Chemistry

The N-(phenylcarbamoyl)pentanamide scaffold, a core structure in various biologically active compounds and synthetic intermediates, is poised for significant advancement. As researchers push the boundaries of molecular science, several key areas are emerging that promise to redefine the synthesis, design, and application of these molecules. Future progress will likely be driven by the convergence of computational methods, innovative synthetic technologies, and new applications in diverse scientific fields.

Q & A

Q. What are the optimal synthetic routes for N-(phenylcarbamoyl)pentanamide, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via multi-step reactions involving carbamoylation and amidation. Key steps include:

- Amide bond formation : Reacting pentanoic acid derivatives with phenylcarbamoyl precursors under reflux conditions with coupling agents like EDC/HOBt .

- Purification : Use column chromatography (e.g., silica gel with 10% methanol in dichloromethane) to isolate intermediates, followed by recrystallization for final product purity .

- Optimization : Control reaction temperature (e.g., 0–5°C for sensitive steps) and employ inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic methods are most reliable for characterizing this compound and its intermediates?

- NMR : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, amide protons resonate at δ 6.5–8.5 ppm, while aromatic protons appear at δ 7.0–7.5 ppm .

- IR : Detect key functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₂H₁₅N₂O₂: 235.23 g/mol) .

Q. How can researchers address low yields during intermediate purification?

- Chromatography : Optimize solvent polarity (e.g., gradient elution with ethyl acetate/hexane) .

- Crystallization : Use solvent pairs like ethanol/water to enhance crystal formation .

- Monitor reaction progress : TLC or HPLC to identify side products early .

Advanced Research Questions

Q. How do computational models (e.g., ADMET predictions) guide the pharmacological profiling of this compound derivatives?

- ADMET Prediction : Tools like pkCSM predict bioavailability (e.g., intestinal absorption <30% due to high molecular weight) and cytochrome P450 interactions (e.g., CYP2D6 inhibition risk) .

- Docking Studies : Molecular docking with targets like dopamine D3 receptors (Ki < 100 nM) informs structural modifications for enhanced selectivity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

- Assay standardization : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory assays) and controls .

- Mechanistic studies : Compare dose-response curves and pathway inhibition (e.g., COX-2 vs. TNF-α suppression) to clarify mode of action .

Q. How can advanced synthesis techniques (e.g., flow chemistry) improve scalability of this compound analogs?

- Continuous flow systems : Enhance reaction efficiency by maintaining precise temperature and reagent mixing .

- Automated purification : Integrate inline HPLC for real-time purity monitoring .

Q. What experimental approaches validate the compound’s mechanism of action in neurological targets?

- In vitro binding assays : Radioligand competition studies (e.g., [³H]spiperone for dopamine receptor affinity) .

- In vivo models : Behavioral tests in rodents (e.g., forced swim test for antidepressant activity) paired with pharmacokinetic analysis .

Q. How do structural modifications (e.g., fluorination) impact the compound’s metabolic stability?

- Introducing electron-withdrawing groups : Fluorine at the phenyl ring reduces CYP-mediated oxidation, extending half-life (t₁/₂ > 4 hrs in liver microsomes) .

- Isosteric replacements : Replace methyl groups with trifluoromethyl to enhance lipophilicity (logP increase from 2.1 to 3.5) .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting solubility data across studies?

Q. What statistical methods are recommended for analyzing dose-response variability in biological assays?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .

- ANOVA with post-hoc tests : Identify significant differences between treatment groups (p < 0.05) .

Methodological Best Practices

Q. What quality control measures ensure batch-to-batch consistency in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.